3-(3-nitro-1H-pyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide
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Overview
Description
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pyrrolidinyl group
Preparation Methods
The synthesis of 3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by nitration to introduce the nitro group. The pyrrolidinyl group is then attached through a series of substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. .
Scientific Research Applications
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It may be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific proteins. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other nitro-substituted pyrazoles and pyrrolidinyl derivatives. Compared to these compounds, 3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE may offer unique properties, such as enhanced stability or specific biological activity. Examples of similar compounds include 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine .
Properties
Molecular Formula |
C13H19N5O4 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-(3-nitropyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide |
InChI |
InChI=1S/C13H19N5O4/c19-12(5-10-17-9-4-11(15-17)18(21)22)14-6-2-8-16-7-1-3-13(16)20/h4,9H,1-3,5-8,10H2,(H,14,19) |
InChI Key |
LNRBITOMVASRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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